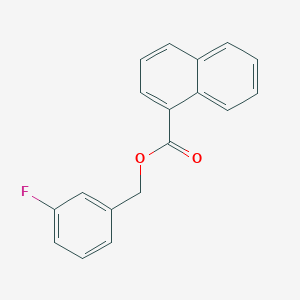

3-fluorobenzyl 1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMTKVLPFWVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorobenzyl 1 Naphthoate

Retrosynthetic Analysis of the Ester Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-fluorobenzyl 1-naphthoate (B1232437), the most logical disconnection is at the ester's C-O bond. This bond can be conceptually cleaved in two ways, leading to the identification of the primary synthetic precursors.

This analysis reveals that the most direct synthetic route involves the coupling of 1-naphthoic acid (or a derivative) and 3-fluorobenzyl alcohol. The forward synthesis, therefore, will focus on methods to effect this condensation.

Esterification Approaches

The formation of the ester from 1-naphthoic acid and 3-fluorobenzyl alcohol can be accomplished through several distinct methods, each with its own set of advantages and reaction conditions.

The most straightforward approach is the direct condensation of the carboxylic acid and the alcohol. The Fischer-Speier esterification is a classic example of this method. wikipedia.orgorganic-chemistry.orgsynarchive.commasterorganicchemistry.commdpi.com This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com

| Reaction | Catalyst | Solvent | Temperature | Key Features |

| Fischer-Speier Esterification | H₂SO₄, TsOH | Toluene (B28343), Hexane (B92381) (for azeotropic removal of water) or excess alcohol | 60-110 °C | Reversible; requires removal of water or use of excess alcohol to achieve high yields. wikipedia.orgmasterorganicchemistry.com |

To circumvent the often harsh conditions of direct esterification, various coupling reagents have been developed to facilitate the reaction under milder conditions. These methods typically involve the in-situ activation of the carboxylic acid.

One prominent example is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org This method is particularly useful for sterically hindered substrates and is conducted under neutral and mild conditions. nih.govorganic-chemistry.org

Another powerful method is the Mitsunobu reaction . This reaction employs a mixture of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The alcohol is converted into a good leaving group in situ, which is then displaced by the carboxylate nucleophile. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the achiral 3-fluorobenzyl alcohol. wikipedia.org

A third approach involves the conversion of 1-naphthoic acid into its corresponding acid chloride , 1-naphthoyl chloride. guidechem.comchemicalbook.comprepchem.com This is a highly reactive intermediate that readily reacts with alcohols to form esters. The acid chloride can be prepared by treating 1-naphthoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.comchemicalbook.com The subsequent reaction of 1-naphthoyl chloride with 3-fluorobenzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, yields the desired ester. chemicalbook.com

| Method | Reagents | Solvent | Temperature | Key Features |

| Steglich Esterification | DCC or DIC, DMAP (cat.) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Room Temperature | Mild, neutral conditions; good for sensitive substrates. nih.govorganic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Diethyl ether | 0 °C to Room Temperature | Mild conditions; proceeds with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. 3-Fluorobenzyl alcohol, Pyridine or Et₃N | Toluene, Dichloromethane | 0 °C to Reflux | Involves a highly reactive intermediate; generally high yielding. guidechem.comchemicalbook.com |

Transesterification is another viable route, which involves the reaction of an existing ester, such as methyl 1-naphthoate, with 3-fluorobenzyl alcohol in the presence of a catalyst. google.comresearchgate.net This equilibrium-driven reaction can be catalyzed by either acids or bases. For this specific transformation, a tetraalkyl titanate catalyst could be employed, often requiring elevated temperatures to proceed efficiently. google.com

| Reaction | Catalyst | Reactants | Temperature | Key Features |

| Transesterification | Tetraalkyl titanate | Methyl 1-naphthoate, 3-Fluorobenzyl alcohol | 80-200 °C | Equilibrium-driven; often requires an excess of the alcohol reactant. google.com |

Synthesis of Precursor Building Blocks

The successful synthesis of 3-fluorobenzyl 1-naphthoate relies on the availability of its precursors. While 1-naphthoic acid is commercially available, the synthesis of 3-fluorobenzyl alcohol is a key preparatory step.

3-Fluorobenzyl alcohol can be synthesized through the reduction of commercially available 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzoic acid.

A common and efficient method for the reduction of 3-fluorobenzaldehyde involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or ethanol. This reaction is typically performed at room temperature and offers high yields of the desired alcohol.

Alternatively, 3-fluorobenzoic acid can be reduced to 3-fluorobenzyl alcohol. This transformation requires a stronger reducing agent than NaBH₄. Borane dimethyl sulfide (B99878) complex (BMS) or lithium aluminum hydride (LiAlH₄) are effective reagents for this purpose, although they require more stringent anhydrous reaction conditions. A two-step process involving the conversion of the carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride is also a viable option.

| Starting Material | Reagent(s) | Solvent | Approx. Yield |

| 3-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF), Ethanol | High |

| 3-Fluorobenzoic Acid | Borane Dimethyl Sulfide (BMS) or Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Good to High |

| 3-Fluorobenzoic Acid | 1. Ethyl Chloroformate, Triethylamine 2. Sodium Borohydride | Tetrahydrofuran (THF), Water | Good |

Synthesis of 1-Naphthoic Acid

1-Naphthoic acid is the carboxylic acid component required for the esterification. Its preparation can be achieved through carboxylation or oxidation pathways.

A classic and effective method for synthesizing 1-naphthoic acid is the carboxylation of a Grignard reagent. This process begins with the reaction of 1-bromonaphthalene (B1665260) with magnesium turnings in an anhydrous solvent like diethyl ether or THF to form the corresponding Grignard reagent, 1-naphthylmagnesium bromide. orgsyn.org This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield 1-naphthoic acid. orgsyn.org Yields for this method are typically in the range of 60-75%.

A more recent approach involves the direct carboxylation of naphthalene (B1677914) using carbon dioxide, which acts as the carboxyl group source. google.com This method utilizes a Lewis acid as a catalyst and is promoted as having a high atom economy and being environmentally cleaner than traditional oxidation routes that use heavy metals. google.com

Table 2: Comparison of Carboxylation Methods for 1-Naphthoic Acid

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Grignard Reaction | 1-Bromonaphthalene | Mg, CO₂ (dry ice), Anhydrous Ether | Well-established, reliable laboratory method. orgsyn.org |

Data compiled from multiple sources. orgsyn.orggoogle.com

Oxidation of naphthalene derivatives provides another major route to 1-naphthoic acid. A common strategy is the oxidation of 1-acetylnaphthalene. This can be achieved using sodium hypochlorite (B82951) (NaOCl) in a haloform-type reaction, where the methyl ketone is cleaved to form the carboxylic acid. cdnsciencepub.com Another oxidation method employs a system of iodine and dimethyl sulfoxide (B87167) (DMSO) to convert 1-acetonaphthone to 1-naphthoic acid, which avoids the use of stoichiometric metal oxidants.

Historically, the industrial synthesis of 1-naphthoic acid involved the oxidation of 1-methylnaphthalene (B46632) using heavy metal catalysts like cobalt or manganese salts at high temperatures and pressures. google.com However, this process is associated with significant environmental pollution due to the large quantities of metal catalysts required. google.com More recently, ruthenium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of multisubstituted 1-naphthoic acids, demonstrating the ongoing evolution of synthetic strategies. acs.orgresearchgate.net

Catalytic Systems in Synthesis

The final step, the esterification of 3-fluorobenzyl alcohol and 1-naphthoic acid, is typically catalyzed. While traditional methods rely on strong mineral acids, modern catalysis offers more sophisticated and often milder alternatives.

Transition metal catalysis, particularly with palladium, has emerged as a powerful platform for ester synthesis. mdpi.com These methods often offer high efficiency and functional group tolerance. nih.govorganic-chemistry.org One advanced strategy involves the palladium-catalyzed coupling of aryl electrophiles with formates, which can serve as surrogates for toxic carbon monoxide gas. mdpi.comacs.org

For example, arenes can be converted into reactive aryl thianthrenium salts. nih.govorganic-chemistry.org These salts can then undergo a palladium-catalyzed cross-coupling reaction with a formate (B1220265) ester. organic-chemistry.orgacs.org A plausible mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl salt, followed by the insertion of CO (generated in situ from the formate) to form an acyl palladium complex. acs.org Subsequent reaction with the alcohol and reductive elimination yields the final ester product. acs.org Typical catalytic systems for such transformations include a palladium source like PdCl₂ or Pd(OAc)₂, a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃), and a base like triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile. organic-chemistry.org These reactions demonstrate the versatility of palladium catalysis in constructing complex ester molecules under relatively mild, redox-neutral conditions. nih.govorganic-chemistry.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzyl alcohol |

| 1-Naphthoic acid |

| 3-Fluorobenzaldehyde |

| Sodium borohydride |

| Lithium borohydride |

| Tetrahydrofuran |

| 3-Fluorobenzoic acid |

| Methyl chloroformate |

| 3-Bromobenzyl alcohol |

| 3-Chlorobenzyl alcohol |

| 3-Fluorobenzyl bromide |

| 3-Bromobenzyl bromide |

| Mercury (II) fluoride |

| Potassium fluoride |

| N-methylpyrrolidone |

| 1-Bromonaphthalene |

| Magnesium |

| Carbon dioxide |

| Naphthalene |

| 1-Acetylnaphthalene |

| Sodium hypochlorite |

| 1-Acetonaphthone |

| Iodine |

| Dimethyl sulfoxide |

| 1-Methylnaphthalene |

| Triphenylphosphine |

| Triethylamine |

| Acetonitrile |

| Palladium(II) chloride |

Organocatalysis in Ester Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in ester synthesis, offering an alternative to metal-based catalysts. For the synthesis of this compound, several classes of organocatalysts are pertinent.

One of the most effective organocatalysts for esterification is 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov In a typical procedure, 1-naphthoic acid would first be converted to its anhydride, for instance, by reaction with acetic anhydride. Subsequently, the introduction of 3-fluorobenzyl alcohol in the presence of a catalytic amount of DMAP (typically 0.05–2 mol%) would facilitate the acylation of the alcohol. nih.govorganic-chemistry.org The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from the reaction of DMAP with the acid anhydride. rsc.orgrsc.org This intermediate is then readily attacked by the nucleophilic 3-fluorobenzyl alcohol to yield the desired ester, this compound, and regenerate the DMAP catalyst. utrgv.edu This method is particularly advantageous as it can often be performed under solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) represent another class of potent organocatalysts for ester formation. rsc.org Derived from imidazolium (B1220033) or triazolium salts, NHCs can catalyze the oxidative esterification of an aldehyde with an alcohol. nih.gov While this would require starting from 1-naphthaldehyde (B104281) instead of 1-naphthoic acid, the methodology is notable for its efficiency. In a representative reaction, the NHC would react with 1-naphthaldehyde to form a Breslow intermediate, which, in the presence of an oxidant, is converted to an acyl azolium species. nih.gov This activated intermediate then readily reacts with 3-fluorobenzyl alcohol to produce the target ester. High yields of various aromatic esters have been reported using this method. rsc.org DFT calculations have shown that the NHC can also activate the alcohol via hydrogen bonding, increasing its nucleophilicity and facilitating the esterification. rsc.org

Below is a representative data table illustrating the effectiveness of different organocatalytic systems in analogous esterification reactions.

| Entry | Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzoic Acid | Benzyl (B1604629) Alcohol | Muk/2,6-lutidine | DMC | 99 | rsc.org |

| 2 | Benzoic Acid | Benzyl Alcohol | DIC/DMAP | DCM | 95 | rsc.org |

| 3 | 1-Naphthoic Acid | Methanol | Cu(OTf)2 | Toluene | 76 | acs.org |

| 4 | Isobutyric Anhydride | l-Menthol | DMAP (1 mol%) | Solvent-free | >99 | organic-chemistry.org |

| 5 | 1-Naphthaldehyde | Benzyl Alcohol | NHC/Oxidant | THF | 91 | rsc.org |

Biocatalytic Approaches

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign route to ester synthesis. Lipases (EC 3.1.1.3) are particularly well-suited for esterification reactions and can function effectively in non-aqueous or low-water environments, which shifts their natural hydrolytic function toward synthesis. mdpi.comjmbfs.orgnih.gov

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, would be a prime candidate. mdpi.comresearchgate.net The reaction would involve combining 1-naphthoic acid and 3-fluorobenzyl alcohol in a suitable organic solvent with the immobilized lipase. The enzyme facilitates the esterification by activating the carboxylic acid at its active site. The reaction is typically performed under mild temperature conditions, often between 40-70°C, to ensure enzyme stability while achieving a reasonable reaction rate. acs.org The choice of solvent is critical, with hydrophobic solvents like hexane or toluene often providing higher reaction rates and yields. mdpi.com

The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, significantly improving the process's cost-effectiveness and sustainability. mdpi.com Studies on the synthesis of various aromatic esters have demonstrated high conversions, often exceeding 90%, using lipase catalysis. researchgate.netfrontiersin.org

The following table presents representative data on the influence of different lipases and reaction conditions on the synthesis of aromatic esters.

| Entry | Acyl Donor | Alcohol | Lipase Source | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Cinnamic Acid | Methanol | Candida antarctica (CAL-B) | n-Hexane | RT | 30 | mdpi.com |

| 2 | Oleic Acid | Triethanolamine | Candida antarctica (CAL-B) | n-Hexane | 60 | ~95 | nih.gov |

| 3 | Butyric Acid | Ethanol | Novozym 435 | Solvent-free | 45.5 | >90 | researchgate.net |

| 4 | Vanillic Acid Vinyl Ester | Arbutin | Penicillium expansum | THF/Isopropyl ether | 50 | 93 | frontiersin.org |

| 5 | Caprylic Acid | Isopentyl Alcohol | Rhizopus oryzae | Solvent-free | 45 | >80 | acs.org |

Reaction Optimization and Green Chemistry Considerations

Optimizing the synthesis of this compound involves a multi-faceted approach aimed at maximizing yield and purity while minimizing environmental impact. This aligns with the principles of green chemistry, which encourage the use of safer chemicals and processes. jk-sci.comsci-hub.se

Solvent Selection and Reaction Conditions

The choice of solvent is a cornerstone of green chemistry. whiterose.ac.uk For the synthesis of this compound, traditional solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are often effective but are now considered problematic due to health and environmental concerns. rsc.orgsci-hub.se Modern solvent selection guides recommend greener alternatives such as dimethyl carbonate (DMC) or isopropyl acetate (B1210297) (iPrOAc), which have more favorable environmental, health, and safety (EHS) profiles. rsc.orgrsc.org In some cases, particularly with highly active catalysts like DMAP, reactions can be run under solvent-free conditions, which is an ideal scenario from a green chemistry perspective. organic-chemistry.org

Reaction temperature and time are also critical parameters. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts or the degradation of sensitive reagents. Optimization studies often aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. For biocatalytic methods, temperature control is even more crucial to maintain the enzyme's structural integrity and catalytic activity. acs.org

Yield Enhancement Strategies

In equilibrium-limited reactions like Fischer esterification, several strategies can be employed to drive the reaction towards the product side and enhance the yield. masterorganicchemistry.com One common method is to use a large excess of one of the reactants, typically the less expensive one. jkchemical.commasterorganicchemistry.com For the synthesis of this compound, using an excess of 3-fluorobenzyl alcohol could significantly increase the yield of the ester.

Another powerful technique is the removal of a byproduct as it is formed. In esterification, the byproduct is water. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene, or by adding a dehydrating agent to the reaction mixture. jkchemical.com

For reactions involving coupling agents, ensuring the complete activation of the carboxylic acid and minimizing side reactions is key. The use of additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) in carbodiimide-mediated couplings can improve yields by forming more stable activated ester intermediates. thieme-connect.de

Minimization of Byproducts

The addition of a catalytic amount of DMAP can effectively suppress this side reaction. DMAP rapidly intercepts the O-acylisourea to form an acylpyridinium salt, which is not susceptible to the intramolecular rearrangement and reacts efficiently with the alcohol. rsc.orgrsc.org Another strategy is to use water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), where the resulting urea (B33335) byproduct is water-soluble and can be easily removed by aqueous extraction.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For aromatic esters like 3-fluorobenzyl 1-naphthoate (B1232437), DFT calculations provide valuable insights into their structural and electronic characteristics. These computational methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic parameters, complementing experimental findings.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For flexible molecules like 3-fluorobenzyl 1-naphthoate, which possesses several rotatable bonds, multiple low-energy conformations may exist.

Theoretical geometry optimization of related structures has been successfully performed using DFT methods, such as B3LYP, with basis sets like 6-31G(d,p). acs.orgresearchgate.net This level of theory has been shown to provide optimized geometrical parameters that are in good agreement with experimental data from X-ray crystallography for similar compounds. researchgate.net The optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For related aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is distributed over other regions, indicating the sites for potential electron acceptance. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. malayajournal.org It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. malayajournal.orgnih.gov In general, regions of negative potential, often colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential, typically colored blue, are prone to nucleophilic attack. nih.gov For analogous fluorinated aromatic compounds, the electronegative fluorine atom and oxygen atoms of the ester group are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. nih.gov

Table 1: Key Electronic Properties of Aromatic Esters from Computational Studies

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | The spatial distribution of electrostatic potential. | Identifies reactive sites for electrophilic and nucleophilic attack. |

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are valuable for the interpretation and assignment of experimental spectra.

NMR Spectroscopy: Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors of the nuclei. The chemical shifts can then be predicted, often showing good correlation with experimental values. For related molecules, DFT methods have been used to calculate proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. nih.gov These calculations can aid in the structural elucidation of new compounds. youtube.comyoutube.com

IR Spectroscopy: The prediction of IR spectra is achieved by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. conicet.gov.ar By comparing the calculated frequencies with the experimental IR spectrum, a detailed assignment of the observed absorption bands can be made. conicet.gov.ar For similar aromatic esters, the characteristic carbonyl (C=O) stretching frequency is a key feature in the IR spectrum that can be accurately predicted by DFT calculations. conicet.gov.ar

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Dynamics in Solution

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in a solvent environment. nih.govnih.gov These simulations can reveal the different conformations that a molecule like this compound can adopt in solution and the timescales of transitions between them. This information is crucial for understanding how the molecule behaves in a real-world chemical or biological system. The interactions with solvent molecules can significantly influence the conformational preferences of the solute.

Intermolecular Interactions (if applicable, e.g., with non-biological targets)

MD simulations can also be used to study the interactions between a molecule and other chemical species, including non-biological targets. arxiv.org This can be relevant for understanding how a compound might interact with materials or other small molecules in a mixture. The simulations can provide details about the nature and strength of intermolecular forces, such as van der Waals interactions, electrostatic interactions, and hydrogen bonds, that govern the formation of molecular complexes. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Reactivity Prediction and Reaction Mechanism Studies

No studies detailing the transition state analysis for reactions involving this compound were found. This type of analysis would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products, providing insight into reaction barriers and kinetics.

There is no available research on the computational prediction of regioselectivity or chemoselectivity for this compound. Such studies would be crucial for understanding how this molecule might react in the presence of various reagents, predicting which parts of the molecule are most susceptible to attack and what types of reactions are most likely to occur.

Computational Assessment of Stereochemistry

No computational studies on the stereochemistry of this compound have been published. This would involve theoretical calculations to predict the stable conformations of the molecule and to understand the energetic barriers to rotation around its single bonds, which is fundamental to its three-dimensional structure and potential chiral properties.

Chemical Applications and Interactions Excluding Clinical/safety/dosage

Investigation of Molecular Interactions with Model Systems

The structure of 3-fluorobenzyl 1-naphthoate (B1232437), featuring two distinct aromatic systems and several heteroatoms, allows for a range of non-covalent interactions that can dictate its behavior in chemical and biological systems.

While 3-fluorobenzyl 1-naphthoate lacks classical hydrogen bond (HB) donor groups such as hydroxyl (-OH) or amine (-NH), its potential to act as a hydrogen bond acceptor is significant. The ester moiety contains two potential acceptor sites: the carbonyl oxygen (C=O) and the ether oxygen (C-O-C). Furthermore, the fluorine atom on the benzyl (B1604629) group can also serve as a weak hydrogen bond acceptor.

Table 1: Potential Hydrogen Bond Acceptor Sites in this compound

| Functional Group | Atom | Type of Interaction |

| Ester (Carbonyl) | Oxygen | Strong Acceptor (e.g., C-H···O) |

| Ester (Ether) | Oxygen | Moderate Acceptor (e.g., C-H···O) |

| Fluoro-substituent | Fluorine | Weak Acceptor (e.g., C-H···F) |

The presence of both a naphthalene (B1677914) and a fluorobenzene (B45895) ring system makes this compound a prime candidate for engaging in π-stacking interactions. These non-covalent interactions are fundamental in supramolecular chemistry and materials science. nih.gov The physical origin of π-stacking involves a combination of electrostatic and dispersion forces. nih.gov

Two primary geometries for π-stacking are possible:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another. This is often the most stable conformation.

T-shaped (or edge-to-face): Where the edge of one aromatic ring (the positive quadrupole moment of the C-H bonds) points towards the face of the other ring (the negative quadrupole moment of the π-electron cloud).

The fluorine atom on the benzyl group, being electron-withdrawing, modifies the quadrupole moment of the phenyl ring, which can influence the geometry and strength of these interactions compared to an unsubstituted benzyl ring. In model systems, the interplay between π-stacking and hydrogen bonding is complex, with NMR studies on naphthalenedicarboxylic acid isomers suggesting that hydrogen-bonded dimers are often more stable than π-stacked dimers in solution. nsf.gov However, in the solid state or in constrained environments like host-guest complexes, π-stacking can be a dominant organizational force. mdpi.com Studies on related naphthoyl-thiourea compounds have confirmed the presence of π-stacking between adjacent naphthalene and phenyl rings in the crystal structure. conicet.gov.ar

Table 2: Potential π-π Interactions Involving this compound

| Interacting Rings | Possible Geometries |

| Naphthyl ↔ Naphthyl | Parallel-displaced, T-shaped |

| Naphthyl ↔ Fluorophenyl | Parallel-displaced, T-shaped |

| Fluorophenyl ↔ Fluorophenyl | Parallel-displaced, T-shaped |

Development of Derivatives and Analogues

Building upon its role as a synthetic intermediate, this compound serves as a scaffold for the systematic development of derivatives and analogues. By modifying its core structure, libraries of new compounds can be generated for various chemical applications.

Key strategies for creating analogues include:

Modification of the Naphthyl Ring: Introducing substituents such as nitro, amino, hydroxyl, or additional halogen atoms onto the naphthalene core. Syntheses of brominated naphthoquinones from naphthalene precursors illustrate pathways for such functionalization. researchgate.netumich.edu

Modification of the Benzyl Ring: Altering the position or number of fluorine atoms, or introducing other substituents (e.g., methyl, methoxy, chloro) onto the phenyl ring.

Variation of the Ester Linkage: Replacing the ester oxygen with a sulfur atom to create a thioester or with a nitrogen atom to form an amide. The synthesis of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas is an example of a related structure with a modified linker. conicet.gov.ar

Changing the Aromatic Systems: Replacing the 1-naphthoate group with other aromatic carboxylates (e.g., benzoate (B1203000), 2-naphthoate, phenanthroate) or replacing the 3-fluorobenzyl group with other substituted benzyl or aliphatic alcohols.

Table 3: A Virtual Library of Potential Analogues Based on the this compound Scaffold

| Naphthoate Moiety (R1-COO-) | Linker (-X-) | Benzyl Moiety (-CH2-R2) |

| 1-Naphthoate | -O- (Ester) | 3-Fluorobenzyl |

| 4-Nitro-1-naphthoate | -O- (Ester) | 3-Fluorobenzyl |

| 4-Amino-1-naphthoate | -O- (Ester) | 3-Fluorobenzyl |

| 1-Naphthoate | -S- (Thioester) | 3-Fluorobenzyl |

| 1-Naphthoate | -NH- (Amide) | 3-Fluorobenzyl |

| 1-Naphthoate | -O- (Ester) | 4-Fluorobenzyl |

| 1-Naphthoate | -O- (Ester) | 2,4-Difluorobenzyl |

| 2-Naphthoate | -O- (Ester) | 3-Fluorobenzyl |

| Benzoate | -O- (Ester) | 3-Fluorobenzyl |

Structure-Activity Relationship (SAR) Studies on Ester and Aromatic Rings (mechanistic focus, not on biological outcome)

The 1-naphthoate group , with its extended π-system, serves as a bulky, electron-rich aromatic region. This large surface area can facilitate π-stacking interactions with other aromatic systems. The electron density of the naphthalene ring system influences the electrophilicity of the adjacent carbonyl carbon of the ester group.

The ester linkage is a critical functional group that influences the molecule's conformational flexibility and electronic properties. The carbonyl oxygen possesses a partial negative charge and can act as a hydrogen bond acceptor. The reactivity of the ester group, particularly its susceptibility to nucleophilic attack, is modulated by the electronic effects of both the naphthoate and the benzyl portions of the molecule.

Research on related benzyl ether structures has shown that the substitution pattern on the benzyl ring significantly influences molecular interactions. nih.gov While not directly analogous, these studies highlight the importance of substituent placement in determining the molecule's chemical behavior.

Table 1: Hypothetical Mechanistic Effects of Structural Modifications on this compound

| Structural Modification | Mechanistic Effect | Potential Consequence |

|---|---|---|

| Relocation of Fluorine to ortho- or para-position | Introduction of resonance effects (+R) alongside the inductive effect (-I). | Alteration of the electron density on the benzylic carbon and the ester oxygen, potentially affecting bond lengths and angles. |

| Replacement of Fluorine with a different halogen (e.g., Cl, Br) | Decrease in electronegativity and increase in atomic size. | Reduced inductive effect and increased steric hindrance, which could influence conformational preferences. |

| Substitution of the 1-naphthyl group with a phenyl group | Reduced size of the aromatic system. | Diminished potential for π-stacking interactions and altered steric profile. |

Fluorine Walk and Positional Isomerism Studies

A "fluorine walk" is a systematic study where a fluorine atom is moved to different positions on an aromatic ring to probe the effect of its location on the molecule's properties and interactions. For this compound, a fluorine walk would involve the synthesis and analysis of its ortho- (2-fluorobenzyl 1-naphthoate) and para- (4-fluorobenzyl 1-naphthoate) isomers.

The position of the fluorine atom significantly alters the electronic properties of the benzyl ring. nih.gov

3-fluoro (meta) isomer: The fluorine atom primarily exerts an inductive electron-withdrawing effect.

2-fluoro (ortho) isomer: The fluorine atom exerts both a strong inductive effect and a resonance effect. Its proximity to the benzylic group can also introduce steric hindrance and potentially lead to through-space interactions.

4-fluoro (para) isomer: The fluorine atom exerts both an inductive and a resonance effect, which can directly influence the electronic environment of the benzylic carbon.

Studies on other fluorinated aromatic compounds have demonstrated that changing the fluorine position can lead to substantial differences in molecular properties. nih.gov For instance, the change in dipole moment and electrostatic potential across these isomers can dramatically affect how the molecule packs in a crystal lattice and its interactions with other molecules. soton.ac.uk

A study on fluorinated rhodacyanine analogues utilized a 'fluorine-walk' analysis to establish structure-activity relationships, revealing that the position of the fluorine atom significantly influenced the compound's electrochemical properties. nih.gov While the biological context of that study is outside the scope of this article, the chemical principles are transferable. The varying electronic effects of the fluorine isomers of benzyl 1-naphthoate would be expected to modulate the reactivity of the ester group and the strength of intermolecular forces.

Table 2: Predicted Physicochemical Differences Among Fluorobenzyl 1-naphthoate Isomers

| Isomer | Dominant Electronic Effect of Fluorine | Predicted Impact on Ester Carbonyl |

|---|---|---|

| 2-fluorobenzyl 1-naphthoate | Inductive withdrawal and resonance donation; potential steric effects. | Moderate electron density modulation, potential for intramolecular interactions. |

| This compound | Primarily inductive withdrawal. | Slight increase in electrophilicity compared to the unsubstituted analog. |

| 4-fluorobenzyl 1-naphthoate | Inductive withdrawal and resonance donation. | More significant modulation of electron density due to direct resonance conjugation. |

Potential in Material Science

The unique combination of a fluorinated aromatic ring and a large, planar naphthyl group suggests that this compound could have interesting properties relevant to material science.

The presence of the 1-naphthoate moiety is significant. Naphthoate esters have been investigated for their fluorescence properties. acs.org The naphthalene ring system is known to be fluorescent, and its incorporation into a larger molecule can impart these optical characteristics. The covalent attachment of the naphthyl group to a polymer backbone, for example, has been shown to create materials with stable fluorescence. acs.org While this compound is a small molecule, it could serve as a building block or dopant in larger material systems to introduce specific optical properties.

Fluorination of organic materials is a common strategy to tune their physical and optical properties. The introduction of fluorine can alter a material's refractive index, dielectric constant, and thermal stability. researchgate.net Fluorinated aromatic compounds, in particular, have been studied for their unique solid-state packing, which is influenced by dipole-dipole interactions and the potential for C-F···H and F···F contacts. soton.ac.uk The specific arrangement of molecules in the solid state can have a profound impact on the bulk properties of the material.

The combination of the fluorescent naphthoate group and the property-tuning fluorobenzyl group could lead to materials with tailored optical characteristics. For instance, the restriction of intramolecular rotations in fluorinated aromatic compounds upon aggregation is a known mechanism for turning on fluorescence (aggregation-induced emission). tdl.org This suggests that the solid-state or aggregated form of this compound or materials derived from it might exhibit interesting photophysical behavior.

Table 3: Potential Contributions of Molecular Fragments to Material Properties

| Molecular Fragment | Potential Property Contribution | Relevant Research Area |

|---|---|---|

| 1-Naphthoate Ester | Fluorescence, UV absorption. acs.org | Optical materials, fluorescent sensors. |

| Fluorinated Benzyl Group | Modification of refractive index and dielectric constant; influencing crystal packing. soton.ac.ukresearchgate.net | Advanced polymers, organic electronics. |

| Ester Linkage | Provides a degree of flexibility and a site for potential chemical modification. | Polymer chemistry, functional materials. |

Conclusion and Future Directions in Fluorinated Naphthoate Research

Summary of Current Research Landscape for 3-Fluorobenzyl 1-Naphthoate (B1232437)

A thorough review of the current scientific literature reveals a notable scarcity of research focused specifically on 3-fluorobenzyl 1-naphthoate. This specific ester has not been the subject of extensive investigation, and therefore, a dedicated body of research detailing its synthesis, characterization, and application does not exist.

However, the broader field of fluorinated aromatic esters is an active area of study. Research in this domain is driven by the significant impact that fluorine substitution can have on the physicochemical properties of a molecule. The introduction of fluorine can alter a compound's lipophilicity, metabolic stability, and electronic characteristics, making fluorination a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net For instance, fluorinated esters are explored for their unique performance benefits in various industrial applications, including enhanced thermal and oxidative stability. halocarbon.com The research that does exist on related compounds, such as fluorinated biphenyl (B1667301) benzoate (B1203000) esters, indicates that fluorine substitution plays a critical role in determining properties like liquid crystallinity. researchgate.net Therefore, while direct data on this compound is lacking, the foundation of knowledge on fluorinated organic compounds provides a strong basis for predicting its potential characteristics and future research directions.

Emerging Synthetic Strategies for Fluorinated Esters

The synthesis of fluorinated esters has evolved significantly, moving towards milder, more selective, and efficient methodologies. These emerging strategies are crucial for accessing novel structures like this compound and its derivatives.

Recent advancements have largely focused on overcoming the challenges associated with traditional fluorination methods, which often require harsh conditions. Modern techniques offer greater functional group tolerance and stereochemical control. Key emerging strategies include:

Deoxyfluorination: This method, which involves the replacement of a hydroxyl group with fluorine, has been refined with the development of safer and more effective reagents like AlkylFluor, which offers improved stability and tolerance compared to older reagents like DAST. mdpi.com

Electrophilic Fluorination: Reagents such as Selectfluor® are widely used for their operational simplicity and ability to achieve site-selective fluorination in complex molecules with minimal byproduct formation. mdpi.com These reagents are instrumental in the synthesis of α-fluoroesters.

Transition Metal-Catalyzed Fluorination: Copper-mediated fluorination of arylboronate esters has emerged as a powerful method for forming C-F bonds under mild conditions. researchgate.net Mechanistic studies suggest the involvement of a Cu(III)-fluoride complex, which undergoes reductive elimination to form the aryl fluoride. researchgate.net This approach could be adapted for the synthesis of fluorinated aromatic precursors to esters.

Photocatalytic and Electrochemical Methods: Light-mediated and electrochemical fluorination techniques are gaining traction as they often proceed under mild, ambient conditions. researchgate.net Electrochemical oxidation, for example, can create reactive intermediates that facilitate nucleophilic fluorination of electron-rich molecules, a process that is challenging with traditional SNAr reactions. researchgate.net

| Agent/Method | Type | Key Advantages | Typical Applications |

|---|---|---|---|

| Selectfluor® | Electrophilic | Bench-stable, crystalline solid; high selectivity. mdpi.com | Fluorination of enolates, aromatic rings, and α-carbons. |

| AlkylFluor | Nucleophilic (Deoxyfluorination) | Improved air and moisture stability over DAST. mdpi.com | Conversion of alcohols to alkyl fluorides. |

| Copper-Mediated (e.g., with Arylboronates) | Catalytic | Mild reaction conditions; good functional group tolerance. researchgate.net | Synthesis of aryl fluorides from readily available precursors. |

| Photocatalysis | Radical | Operates at room temperature under mild conditions. researchgate.net | Selective C-H fluorination. |

Advances in Characterization Techniques

The characterization of fluorinated compounds presents unique challenges and opportunities, which have been addressed by significant advances in analytical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as the most powerful tool for the analysis of fluorinated molecules. nih.gov The ¹⁹F nucleus possesses favorable properties, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion, which makes it an ideal spectroscopic probe. nih.govrsc.org Recent developments have focused on using ¹⁹F NMR not just for simple identification but for detailed structural elucidation in complex mixtures, often eliminating the need for chromatographic separation. nih.govrsc.org Multi-dimensional NMR experiments that correlate ¹⁹F with ¹H and ¹³C nuclei provide through-bond and through-space connectivity information, enabling the complete structural assignment of small fluorinated molecules. rsc.org

Computational Chemistry has become an indispensable partner to experimental analysis. Density Functional Theory (DFT) is now routinely used to predict ¹⁹F NMR chemical shifts with high accuracy. nih.gov This synergy between computational prediction and experimental data is particularly valuable for distinguishing between isomers and confirming the structures of novel compounds. nih.gov For instance, calculations can achieve a mean absolute error of less than 2 ppm, which is crucial given the wide chemical shift range of fluorine. nih.gov

Mass Spectrometry (MS) , coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), remains a cornerstone for the identification and quantification of fluorinated organic compounds. slu.se High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition of novel compounds and their metabolites or degradation products. slu.se However, for a complete picture of all fluorinated species in a complex sample, techniques like combustion ion chromatography (CIC) are being employed to determine the total organic fluorine content. tudelft.nl

| Technique | Information Provided | Recent Advances |

|---|---|---|

| ¹⁹F NMR | Structural information, quantification, purity. | 2D correlation experiments (¹⁹F-¹H, ¹⁹F-¹³C); analysis of complex mixtures without separation. nih.govrsc.org |

| Computational Chemistry (DFT) | Prediction of NMR spectra, molecular geometry, electronic properties. | Improved accuracy in predicting ¹⁹F chemical shifts; integration with experimental data. nih.gov |

| LC-MS/GC-MS | Separation, identification, and quantification of individual compounds. | High-resolution instrumentation for accurate mass measurements. slu.se |

| Combustion Ion Chromatography (CIC) | Total organic fluorine content. | Application to complex environmental and industrial samples. tudelft.nl |

Future Theoretical Research Directions

Theoretical and computational chemistry are poised to play an increasingly predictive role in the study of fluorinated naphthoates. Future research will likely focus on several key areas:

Development of Accurate Force Fields: A significant challenge in molecular simulations of fluorinated compounds is the development of accurate force fields that can correctly model the unique electronic nature of the fluorine atom, including its high electronegativity and low polarizability. nih.gov Future work will focus on creating more robust parameters to enable reliable simulations of the condensed-phase behavior of fluorinated esters, predicting properties like solubility, viscosity, and interactions with other molecules. nih.govacs.org

In Silico Design and Property Prediction: As computational power increases, it will become more feasible to design novel fluorinated naphthoates in silico and predict their properties before undertaking laborious synthesis. This includes predicting electronic properties relevant to materials science, such as HOMO-LUMO gaps, and thermal properties for applications in high-performance materials. nih.gov DFT and ab initio molecular dynamics will be crucial for these predictions. nih.govacs.org

Mechanistic Investigations: Theoretical studies will continue to be vital for elucidating the mechanisms of new fluorination reactions. researchgate.net By modeling transition states and reaction pathways, computational chemistry can guide the development of more efficient and selective synthetic methods.

Understanding Intermolecular Interactions: The influence of fluorine on non-covalent interactions, such as π-stacking and hydrogen bonding, is a complex and crucial area of study. nih.gov Future theoretical work will aim to provide a deeper understanding of how the strategic placement of fluorine on a molecule like this compound could direct its self-assembly and crystal packing, which is critical for designing materials like liquid crystals and organic semiconductors. researchgate.net

Unexplored Applications in Chemical Sciences (non-clinical)

While the specific applications of this compound are yet to be explored, the properties of related fluorinated esters and naphthoate structures suggest several promising non-clinical applications.

Advanced Materials: Fluorinated aromatic compounds are widely used in materials science due to their high electron affinity and unique intermolecular interactions. researchgate.net Fluorinated aromatic polyimides, for example, have shown excellent performance as electret materials for use in high-temperature electronic devices. nih.gov A molecule like this compound could serve as a monomer or a component in the synthesis of novel polyesters or polyimides with enhanced thermal stability, chemical resistance, and specific dielectric properties.

Liquid Crystals: The rigid, planar structure of the naphthoate group combined with the polar fluorine substituent makes this class of compounds interesting candidates for liquid crystal applications. The position of the fluorine atom can significantly influence mesomorphic properties, and fluorinated esters are known to exhibit ferro- and antiferroelectric phases. researchgate.net

Industrial Lubricants and Fluids: Perfluorinated polyesters are valued as high-performance lubricants that can operate under extreme temperature conditions. researchgate.net While not a perfluorinated compound, the introduction of fluorine into a hydrocarbon ester backbone can enhance its oxidative and thermal stability, suggesting potential use as a specialty lubricant or hydraulic fluid.

Electrolyte Additives: Fluorinated esters are being investigated as effective additives for electrolytes in lithium-ion batteries. acs.org They can improve performance, particularly at low temperatures, by modifying the solvation structure around the lithium ion. acs.org The specific structure of this compound could offer a unique combination of electrochemical stability and solubility, making it a candidate for research in energy storage.

Fluorinated Surfactants: Although this specific molecule is not a classic surfactant, the broader class of fluorinated esters is related to compounds used in fluorosurfactants. These surfactants are known for their ability to dramatically lower surface tension and their high thermal and chemical stability. researchgate.net Derivatives of fluorinated naphthoic acids could find applications in specialty coatings and formulations.

Q & A

Basic: What are the standard methods for synthesizing and characterizing 3-fluorobenzyl 1-naphthoate?

Answer:

The synthesis of this compound typically involves esterification reactions between 1-naphthoic acid derivatives and 3-fluorobenzyl halides or alcohols. For example:

- Microwave-assisted synthesis (e.g., naphthoate esters under controlled irradiation) can enhance reaction efficiency and yield .

- Hydrothermal methods are employed for coordination complexes, where 1-naphthoate ligands bind to metal centers (e.g., cadmium) under high-temperature aqueous conditions .

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ester linkage and fluorobenzyl substitution patterns.

- X-ray crystallography: Single-crystal analysis using programs like SHELXL for structural refinement (mean C–C bond precision: ±0.002 Å) .

- UV-Vis spectroscopy: Absorption peaks (e.g., Lb and G1 bands) to compare electronic transitions with related naphthoates (e.g., methyl 1-naphthoate λ₁ ≈ 31200 cm⁻¹) .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX software?

Answer:

Crystallographic refinement with SHELXL requires addressing:

- Data-to-parameter ratios: Low ratios (<15:1) can introduce overfitting. For example, a ratio of 12.5 was reported for a nitrophenyl naphthoate derivative, necessitating constraints on thermal displacement parameters .

- Disordered substituents: The fluorine atom’s electron density may overlap with aromatic rings, complicating positional refinement.

- Twinned data: High-resolution data (e.g., T = 173 K) improves accuracy but demands robust scaling and merging protocols .

- Validation: Tools like the R-factor (target <0.05) and wR-factor (target <0.10) ensure reliability. For example, wR = 0.088 was achieved for 4-nitrophenyl 1-naphthoate .

Basic: Which spectroscopic techniques are critical for analyzing naphthoate derivatives?

Answer:

Key techniques include:

- UV-Vis spectroscopy: Absorption wavelengths vary with substituents. For example:

| Compound | Lb Band (cm⁻¹) | G1 Band (cm⁻¹) |

|---|---|---|

| Methyl 1-naphthoate | 31200 | 30700 |

| Sodium 1-naphthoate | 31400 | 30900 |

Fluorobenzyl substitution may redshift bands due to electron-withdrawing effects .

- Infrared (IR) spectroscopy: C=O stretching (~1700 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) confirm ester formation and fluorobenzyl groups .

Advanced: How do steric and electronic effects influence the hydrolysis kinetics of this compound?

Answer:

Kinetic studies reveal:

- Steric hindrance: Bulky substituents (e.g., 1-naphthyl vs. phenyl) reduce hydrolysis rates by ~20% due to transition-state strain (ΔΔE ≈ 1 kcal/mol) .

- Electronic effects: The fluorine atom’s inductive (-I) effect stabilizes the ester carbonyl, slowing hydrolysis. Resonance effects (e.g., conjugation with the naphthoate ring) may counteract this, requiring computational modeling (DFT) to isolate contributions .

- Methodology: Pseudo-first-order kinetics under acidic/basic conditions, monitored via HPLC or H NMR .

Advanced: How can computational toxicology predict the environmental impact of this compound?

Answer:

- QSAR models: Relate molecular descriptors (e.g., logP, polar surface area) to bioaccumulation or toxicity. For naphthalene derivatives, logP >3 correlates with aquatic toxicity .

- Database mining: Search strings combining terms like “Polycyclic Aromatic Hydrocarbons/pharmacology” and “environmental exposure” identify analogs with known ecotoxicological profiles (e.g., methylnaphthalenes) .

- Metabolite prediction: Tools like Meteor (Lhasa Ltd.) simulate degradation pathways, flagging persistent or bioactive metabolites .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for naphthoate derivatives?

Answer:

- Cross-validation: Compare experimental UV-Vis spectra with TD-DFT calculations to confirm transitions (e.g., π→π* in naphthoate rings) .

- Hirshfeld surface analysis: Identifies intermolecular interactions (e.g., C–H⋯O chains in 4-nitrophenyl 1-naphthoate) that may shift solid-state vs. solution spectra .

- Error analysis: Quantify uncertainties in crystallographic R-factors (e.g., ±0.004 Å for bond lengths) against spectroscopic resolution limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.